molecular formula C20H22N2O3S B2778830 N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-92-9

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2778830
CAS No.: 896357-92-9
M. Wt: 370.47
InChI Key: SUXQUQYFHOGXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretic and Antihypertensive Properties

N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, as part of the pyridoquinoline class, has been identified to possess significant diuretic properties. Specifically, derivatives like 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides have shown substantial increase in diuretic activity compared to their non-brominated counterparts, indicating their potential as new remedies for hypertension (Ukrainets, Golik, & Chernenok, 2013).

Antimicrobial Activity

Quinoline derivatives, including those containing the sulfonamide moiety, have been synthesized for their antimicrobial properties. These compounds have been tested and shown to possess significant activity against Gram-positive bacteria, positioning them as potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Antitubercular Properties

The pyridoquinoline class has also been studied for its antitubercular activity. An improved method for the preparation of certain ethyl esters in this class has been proposed, and a series of hetarylamides synthesized from it demonstrated notable antitubercular activities. This research offers insights into the potential of these compounds in the treatment of tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).

Cancer Research and Tubulin Polymerization Inhibitors

Novel quinoline sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment. Among these, certain compounds demonstrated strong inhibitory effects on cell proliferation and tubulin polymerization, indicating their possible application in cancer therapeutics (Ma & Gong, 2022).

Structural and Polymorphic Studies

The polymorphic modifications of compounds within this class have been studied, revealing their structural versatility and potential for developing new pharmaceuticals. The analysis of interaction energies and crystal packing provides valuable information on the structural properties of these compounds, which is crucial for pharmaceutical applications (Shishkina et al., 2018).

Broad Spectrum of Pharmacological Activities

Sulfonamide hybrids, including those with quinoline structures, have been recognized for their broad spectrum of pharmacological activities, encompassing antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This highlights the chemical diversity and therapeutic potential of the sulfonamide class in medical and pharmaceutical research (Ghomashi et al., 2022).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-14-5-8-17(9-6-14)21-26(24,25)18-12-15-4-3-11-22-19(23)10-7-16(13-18)20(15)22/h5-6,8-9,12-13,21H,2-4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQUQYFHOGXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.